

## Application Notes and Protocols for 3BP-3940 in Targeted Radionuclide Therapy

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**3BP-3940** is a potent and selective peptide-based inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous solid cancers.[1] This differential expression makes FAP an attractive target for targeted radionuclide therapy (TRT). **3BP-3940**, when chelated with a radionuclide, can be used for both diagnostic imaging and therapeutic purposes, a concept known as theranostics. This document provides detailed application notes and protocols for the use of **3BP-3940** in a research and preclinical setting.

# Mechanism of Action: Targeting the Tumor Microenvironment

**3BP-3940** targets FAP on CAFs, which are integral components of the tumor microenvironment and play a crucial role in tumor growth, invasion, and metastasis.[1] By delivering radionuclides directly to the tumor stroma, **3BP-3940**-based radiopharmaceuticals can irradiate not only the FAP-expressing CAFs but also the neighboring cancer cells through a "cross-fire" effect, particularly with beta- and alpha-emitting radionuclides.

## **FAP Signaling Pathway**



Fibroblast Activation Protein (FAP) is implicated in several signaling pathways that promote a pro-tumoral microenvironment. One key pathway involves the activation of STAT3, leading to the production of CCL2, which in turn recruits myeloid-derived suppressor cells (MDSCs) and promotes tumor growth and immunosuppression.



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FAP-mediated STAT3-CCL2 signaling pathway in CAFs.

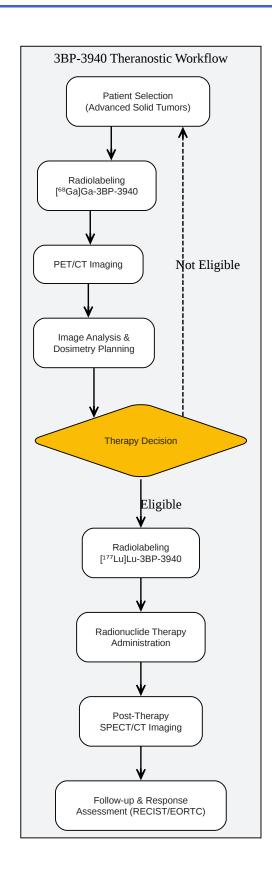
## **Theranostic Approach with 3BP-3940**

The DOTA chelator conjugated to **3BP-3940** allows for the labeling with various metallic radionuclides, enabling a theranostic approach. Gallium-68 (<sup>68</sup>Ga) is used for PET imaging to visualize FAP expression and determine patient eligibility for therapy, while Lutetium-177 (<sup>177</sup>Lu), Yttrium-90 (<sup>90</sup>Y), or Actinium-225 (<sup>225</sup>Ac) can be used for therapy.[2]

### **Theranostic Workflow**

The following diagram illustrates the typical workflow for the theranostic use of 3BP-3940.





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Workflow for 3BP-3940 targeted radionuclide therapy.



### **Data Presentation**

Radiopharmaceutical Production and Quality Control

Parameter	[ <sup>68</sup> Ga]Ga-3BP-3940	[ <sup>177</sup> Lu]Lu-3BP-3940
Precursor Amount	50 μg	50 μg/GBq
Radiochemical Yield (RCY)	≥90% (decay-corrected)	91.5 ± 9.1%
Radiochemical Purity (RCP)	>95% (HPLC)	96.8 ± 1.2% (HPLC)
Automated Synthesizer	Trasis miniAllinOne / GAIA	Trasis miniAllinOne
Reaction Temperature	85°C	85°C
Reaction Time	15-20 min	30 min

Data compiled from multiple sources.[3][4][5]

First-in-Human Clinical Study Overview (n=28)



Parameter	Value
Patient Population	Advanced metastatic cancers (pancreatic, breast, lung, etc.)
Radionuclides Used for Therapy	<sup>177</sup> Lu, <sup>90</sup> Y, <sup>225</sup> Ac (alone or in tandem)
Cumulative Activity (177Lu)	12.6 ± 11.5 GBq (up to 43.1 GBq)
Cumulative Activity (90Y)	9.8 ± 7.2 GBq (up to 25.7 GBq)
Cumulative Activity ( <sup>225</sup> Ac)	15.2 ± 8.5 MBq (up to 33 MBq)
Treatment Cycles	1-5
Response Rate (n=28)	
Complete Remission	4% (n=1)
Partial Remission	14% (n=4)
Stable Disease	11% (n=3)
Progressive Disease	32% (n=9)
Median Overall Survival (PDAC, n=7)	9.5 months

Data from a first-in-human study.[2]

## **Experimental Protocols**

# Protocol 1: Automated Radiolabeling of 3BP-3940 with Gallium-68

Materials:

- 3BP-3940 peptide precursor
- 68Ge/68Ga generator
- Trasis miniAllinOne or GAIA synthesis module



- Reagents: Sodium acetate buffer (1 M), sterile water for injection, ethanol, C18 purification cartridge.
- Quality control equipment: HPLC with radioactivity detector, TLC system.

#### Procedure:

- System Preparation: Prepare the automated synthesis module according to the manufacturer's instructions.
- Reagent Preparation:
  - Dissolve 50 μg of 3BP-3940 in 2 mL of 1 M sodium acetate buffer.
- <sup>68</sup>Ga Elution: Elute the <sup>68</sup>Ge/<sup>68</sup>Ga generator with HCl.
- Radiolabeling Reaction:
  - Transfer the <sup>68</sup>Ga eluate to the reaction vessel containing the **3BP-3940** solution.
  - Heat the reaction mixture at 85°C for 15 minutes.[3]
- Purification:
  - Pass the reaction mixture through a C18 cartridge to trap the [68Ga]Ga-3BP-3940.
  - Wash the cartridge with sterile water.
  - Elute the final product with ethanol and formulate in saline.
- Quality Control:
  - Determine the radiochemical purity (RCP) using radio-HPLC and/or radio-TLC. The RCP should be >95%.
  - Perform sterility and endotoxin testing as required for clinical use.



## Protocol 2: Automated Radiolabeling of 3BP-3940 with Lutetium-177

#### Materials:

- 3BP-3940 peptide precursor
- 177LuCl<sub>3</sub> solution
- Trasis miniAllinOne synthesis module
- Reagents: Ascorbic acid buffer (0.1 M), gentisic acid, sterile water for injection, ethanol, C18 purification cartridge.
- Quality control equipment: HPLC with radioactivity detector, TLC system.

#### Procedure:

- System Preparation: Set up the automated synthesis module.
- Reagent Preparation:
  - Prepare a solution of 3BP-3940 at a concentration of 50 μg/GBq of <sup>177</sup>Lu.
  - Prepare a 0.1 M ascorbic acid buffer containing gentisic acid (pH 4.5).
- Radiolabeling Reaction:
  - Combine the ¹¹⁻¹LuCl₃ solution with the 3BP-3940 precursor in the ascorbic acid buffer.
  - Heat the reaction mixture at 85°C for 30 minutes.[4]
- Purification:
  - Purify the [177Lu]Lu-3BP-3940 using a C18 cartridge as described for the <sup>68</sup>Ga labeling.
- · Quality Control:
  - Determine the RCP by radio-HPLC and/or radio-TLC. The RCP should be >95%.



Perform sterility and endotoxin testing.

# Protocol 3: Representative Clinical Administration and Imaging Protocol

Patient Preparation:

 Adequate hydration is recommended before and after administration of the radiopharmaceutical.

Diagnostic Imaging with [68Ga]Ga-3BP-3940:

- Administration: Administer approximately 150 MBq of [<sup>68</sup>Ga]Ga-3BP-3940 intravenously.[6]
- Imaging: Perform a whole-body PET/CT scan 60 minutes post-injection.

Targeted Radionuclide Therapy with [177Lu]Lu-3BP-3940:

- Administration: Administer the therapeutic dose of [177Lu]Lu-3BP-3940 (e.g., up to 9.7 GBq per cycle) as a slow intravenous infusion.[6]
- Post-Therapy Imaging: Perform whole-body SPECT/CT scans at multiple time points (e.g., 24, 48, and 72 hours) post-infusion for dosimetry calculations.
- Monitoring: Monitor the patient for any adverse effects during and after the infusion.

Disclaimer: These protocols are provided for informational purposes for research and preclinical development. Clinical applications must be conducted under approved clinical trial protocols and in accordance with all applicable regulations.

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